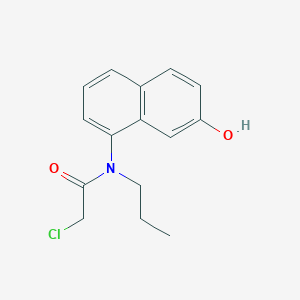
(5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone, also known as BFTM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
The compound (5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone, while not directly mentioned, is structurally related to various synthesized compounds explored for their potential in scientific research. One notable study discusses the synthesis and structure of 2-aroyl-5-bromobenzofuran-3-ols, demonstrating the compound's relevance in exploring structural properties and cytotoxicity against human cancer cell lines, indicating its potential in cancer research (Nguyễn et al., 2020).
Fluorophore Enhancement
Research into fluorination of fluorophores, like the synthesis of bis(2,4,5-trifluorophenyl)methanone and its derivatives, showcases the potential of compounds structurally related to (5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone in enhancing photostability and spectroscopic properties of fluorophores. This suggests its utility in developing advanced imaging and diagnostic tools (Woydziak et al., 2012).
Antibacterial Activity
The synthesis and investigation of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, including their antibacterial activity towards various strains, indicate the potential use of structurally related compounds in combating resistant microbial strains. This highlights the importance of such compounds in developing new antimicrobial agents (2020).
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2S/c17-15-6-5-13(21-15)16(20)19-8-7-14(22-10-9-19)11-3-1-2-4-12(11)18/h1-6,14H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHXKTPUHJKFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)
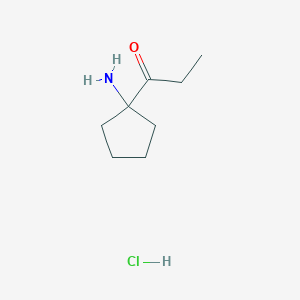
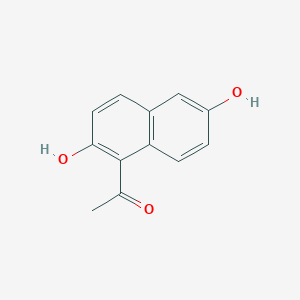
![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)
![4-chloro-2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2754606.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)
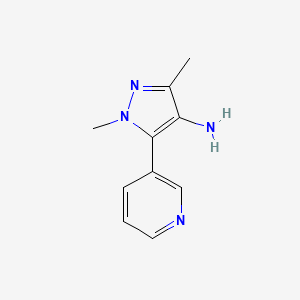
![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)


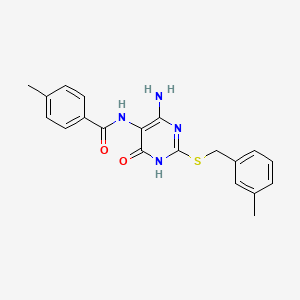
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2754617.png)

